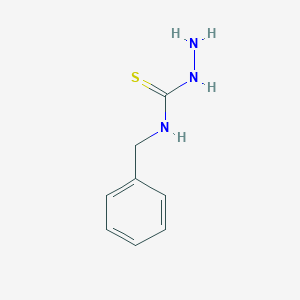

4-Benzyl-3-thiosemicarbazide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-benzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRUHAVBRPABTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158639 | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13431-41-9 | |

| Record name | 4-Benzylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13431-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Paradigms for the Synthesis and Derivatization of 4 Benzyl 3 Thiosemicarbazide

Strategic Approaches to the Synthesis of 4-Benzyl-3-thiosemicarbazide

The synthesis of this compound can be achieved through several methodological paradigms, ranging from classical, well-established pathways to more modern, optimized protocols that often incorporate principles of green chemistry.

Established Synthetic Pathways for Thiosemicarbazides

The most common and established method for the synthesis of N-substituted thiosemicarbazides, including this compound, involves the reaction of an appropriate isothiocyanate with hydrazine (B178648) hydrate (B1144303). This nucleophilic addition reaction is typically straightforward and provides good yields of the desired product.

Specifically, for this compound, the synthesis proceeds by reacting benzyl (B1604629) isothiocyanate with hydrazine hydrate. The reaction is generally carried out by stirring the reactants in a suitable solvent, such as toluene, at room temperature. This method is reliable and serves as a foundational approach for obtaining this class of compounds.

Novel and Optimized Synthetic Protocols for Enhanced Yield and Selectivity

To improve upon traditional methods, novel and optimized synthetic protocols have been developed, often focusing on reducing reaction times and improving yields. One such significant advancement is the use of microwave-assisted synthesis.

Microwave irradiation has been effectively employed for the synthesis of N-substituted thiosemicarbazides. For instance, the reaction between an isothiocyanate and hydrazine hydrate can be completed in a significantly shorter time (e.g., 30 minutes) under microwave irradiation compared to conventional heating methods (e.g., 60 minutes of stirring at room temperature). While this method generally provides satisfactory yields, in some reported cases, the yields from microwave irradiation were slightly lower than those from the conventional room temperature stirring method for the synthesis of the initial thiosemicarbazide (B42300). However, the substantial reduction in reaction time presents a considerable advantage in terms of process efficiency.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of thiosemicarbazides and their derivatives. Key green approaches applicable to the synthesis and derivatization of this compound include solvent-free reactions and the use of microwave assistance.

Solvent-free synthesis, often facilitated by techniques such as ball-milling or microwave irradiation, minimizes the use of volatile organic compounds, thereby reducing environmental impact. For the derivatization of thiosemicarbazides into thiosemicarbazones, solvent-free microwave-assisted reactions have proven to be highly efficient, with reaction times as short as 3 minutes. This approach not only aligns with green chemistry principles but also offers economic benefits through reduced solvent costs and energy consumption. Another green approach involves using water as a solvent, which is a benign and environmentally friendly medium for chemical reactions.

Advanced Derivatization and Chemical Transformation of this compound

This compound serves as a valuable building block for the synthesis of more complex molecules, primarily through the chemical transformation of its reactive functional groups.

Condensation Reactions Leading to Thiosemicarbazone Formation

A primary and extensively utilized derivatization of this compound is its condensation reaction with carbonyl compounds to form thiosemicarbazones. These reactions are of great importance as thiosemicarbazones are a class of compounds known for their diverse biological activities.

The condensation of this compound with aldehydes and ketones proceeds via the reaction of the primary amino group of the thiosemicarbazide with the carbonyl group of the aldehyde or ketone, resulting in the formation of a Schiff base, specifically a thiosemicarbazone. This reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727), and is often catalyzed by a few drops of a mineral or organic acid, like sulfuric acid or glacial acetic acid. The reaction mixture is usually heated under reflux for a period ranging from a few minutes to several hours.

The reaction conditions can be optimized to enhance yields and reduce reaction times. For example, microwave-assisted condensation reactions have been shown to be highly effective, significantly shortening the reaction time from hours to minutes. Both conventional heating and microwave-assisted methods have been successfully employed for the synthesis of a wide array of thiosemicarbazones from various substituted benzaldehydes and ketones, often resulting in good to excellent yields.

Below is a representative table of thiosemicarbazones synthesized from N-substituted thiosemicarbazides and various aldehydes and ketones, illustrating the typical yields obtained under different reaction conditions.

| Thiosemicarbazide Reactant | Carbonyl Reactant | Reaction Conditions | Yield (%) | Reference |

| N-(4-methoxybenzyl) thiosemicarbazide | 2-fluoro-4-hydroxybenzaldehyde | Reflux in MeOH with acetic acid, 24h | 80 | |

| N-(4-methoxybenzyl) thiosemicarbazide | 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Reflux in MeOH with acetic acid, 24h | 79 | |

| Thiosemicarbazide | 4-chlorobenzaldehyde | Stirring in MeOH, 24h | 40 | |

| Thiosemicarbazide | 4-bromobenzaldehyde | Stirring in MeOH, 24h | 30 | |

| Thiosemicarbazide | 4-nitrobenzaldehyde | Stirring in MeOH, 24h | 82 | |

| 4-phenylthiosemicarbazide | 4-chlorobenzaldehyde | Stirring in MeOH, 24h | 71 | |

| 4-phenylthiosemicarbazide | 4-bromobenzaldehyde | Stirring in MeOH, 24h | 75 | |

| 4-phenylthiosemicarbazide | 4-methoxybenzaldehyde | Stirring in MeOH, 24h | 82 | |

| (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide | 4-chlorobenzaldehyde | Microwave, 2 min | 98 | |

| (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide | 4-bromobenzaldehyde | Microwave, 2 min | 98 | |

| (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide | 4-nitrobenzaldehyde | Microwave, 2 min | 98 |

Influence of Reaction Conditions on Product Outcomes

The synthesis of this compound and its subsequent derivatives, typically thiosemicarbazones, is highly dependent on specific reaction conditions which dictate the reaction time, yield, and purity of the final product. The primary synthesis of 4-substituted thiosemicarbazides involves the reaction of a substituted isothiocyanate with hydrazine hydrate. For this compound, this would involve reacting benzyl isothiocyanate with hydrazine.

Key parameters influencing the outcome of derivatization reactions, such as the formation of thiosemicarbazones from this compound and various aldehydes or ketones, include the choice of solvent, temperature, reaction time, and the presence of catalysts.

Solvent: Alcohols such as methanol and ethanol are commonly employed as solvents. The choice of solvent can affect the solubility of reactants and the ease of product crystallization. For instance, reactions are often refluxed in methanol or ethanol, and the crude product can be purified by recrystallization from the same solvent.

Temperature: Reaction temperatures can range from ambient room temperature to reflux conditions. Some condensation reactions proceed efficiently at room temperature over a longer period (e.g., 24 hours), while others are heated to reflux (around 80°C in ethanol) for shorter durations (e.g., 3-5 hours) to increase the reaction rate.

Catalysts: The addition of a catalytic amount of acid, such as glacial acetic acid, is frequently used to facilitate the condensation reaction between the thiosemicarbazide and carbonyl compounds, leading to the formation of thiosemicarbazones.

Reaction Time: The duration of the reaction is often linked to the temperature. Reactions at room temperature may be stirred for 24 hours, whereas refluxing can shorten the required time to a few hours (e.g., 3–5 hours). Microwave-assisted synthesis has been shown to dramatically reduce reaction times to mere minutes while providing high yields.

Heterocyclic Ring Formation from this compound Intermediates

This compound and its immediate derivatives, particularly thiosemicarbazones, are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds. These cyclization reactions typically involve intramolecular condensation and dehydration, often promoted by specific reagents that dictate the nature of the resulting heterocycle.

Common heterocyclic systems synthesized from thiosemicarbazide intermediates include:

1,3,4-Thiadiazoles: These can be formed through the intramolecular dehydrative cyclization of 1-acyl-4-substituted thiosemicarbazides in an acidic medium.

1,2,4-Triazoles: Cyclization of thiosemicarbazide derivatives under basic conditions, for example by refluxing in an aqueous sodium hydroxide (B78521) solution, can lead to the formation of 1,2,4-triazole-thiones.

1,3-Thiazoles and Thiazolidinones: Thiosemicarbazones derived from this compound can react with compounds like α-haloketones or chloroacetic acid to yield thiazole (B1198619) or thiazolidin-4-one derivatives, respectively. For example, refluxing a thiosemicarbazone with chloroacetic acid in glacial acetic acid in the presence of anhydrous sodium acetate (B1210297) can produce thiazolidin-4-ones.

Pyrazoles: The reaction of thiosemicarbazide with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) can first form a thiosemicarbazone, which can then be cyclized to a pyrazolin-5-one derivative.

Exploration of N-Substituted and Ring-Substituted Derivatives from this compound

The structural framework of this compound allows for extensive derivatization at both the nitrogen atoms of the thiosemicarbazide chain and the aromatic benzyl ring. These modifications are crucial for tuning the molecule's chemical properties and biological activities.

N-Substituted Derivatives: The most common N-substitution involves the condensation of the N1-amino group with a wide range of aldehydes and ketones. This reaction yields N-substituted thiosemicarbazones, which possess an imine (-N=CH-) bond that is pivotal for both further synthetic transformations and biological interactions. The reaction is versatile, allowing for the introduction of various aryl, alkyl, and heterocyclic moieties by selecting the appropriate carbonyl compound. For example, reacting this compound with substituted benzaldehydes or heterocyclic aldehydes would result in a library of diverse thiosemicarbazone derivatives.

Ring-Substituted Derivatives: Substitution on the benzyl ring is another key strategy for creating derivatives. This is typically achieved by starting the synthesis with a correspondingly substituted benzyl isothiocyanate. For instance, using 4-methoxybenzyl isothiocyanate or 2,3-dichlorobenzyl isothiocyanate in the initial reaction with hydrazine would yield 4-(4-methoxybenzyl)-3-thiosemicarbazide (B96911) or 4-(2,3-dichlorobenzyl)-3-thiosemicarbazide, respectively. These precursors can then be used to generate entire series of ring-substituted derivatives. Research has shown that the presence of electron-withdrawing or electron-donating substituents on the aromatic ring can significantly influence the properties of the final compounds.

Elucidation of Coordination Chemistry and Metal Complexation Dynamics of 4 Benzyl 3 Thiosemicarbazide

Chelation Behavior and Ligand Properties of 4-Benzyl-3-thiosemicarbazide and its Derivatives

The coordination chemistry of this compound and its derivatives, particularly thiosemicarbazones, is characterized by their versatile chelating abilities. These compounds possess multiple donor atoms, primarily sulfur and nitrogen, which allows them to form stable complexes with a wide array of metal ions. researchgate.netbenthamopenarchives.com The electronic and structural properties of the ligand can be fine-tuned by modifying the substituents, which in turn influences the properties of the resulting metal complexes. mdpi.com

Sulfur and Nitrogen Donor Atom Coordination Modes

Thiosemicarbazides and their thiosemicarbazone derivatives are known to act as versatile ligands due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms. researchgate.net This allows them to coordinate with various metal ions in several modes. The most common coordination is bidentate, where the ligand binds to the metal center through the sulfur atom and one of the nitrogen atoms of the hydrazine (B178648) backbone. icm.edu.pl

The specific coordination can vary:

N,S Chelation: The most prominent coordination mode involves the formation of a five-membered chelate ring through the sulfur atom and the iminic nitrogen atom (N1). nih.govnih.gov This mode is common in thiosemicarbazone complexes. Alternatively, coordination can occur through the sulfur and the hydrazinic nitrogen (N2), leading to the formation of a four-membered chelate ring. nih.govntu.edu.tw The steric bulk of substituents on the ligand can influence which nitrogen atom is involved in the coordination. nih.gov

Monodentate Coordination: In some cases, these ligands can act as monodentate donors, coordinating solely through the sulfur atom. icm.edu.plijcce.ac.ir This is less common but has been observed in certain transition metal complexes. icm.edu.pl

Tridentate Coordination: If the aldehyde or ketone used to form a thiosemicarbazone derivative contains an additional donor group (like a pyridyl ring), the resulting ligand can act in a tridentate fashion, for instance, via N,N,S donor atoms. nih.gov

The flexibility in coordination modes makes these ligands highly valuable in the design of metal complexes with specific geometries and properties. mdpi.com

Investigation of Thione-Thiol Tautomerism in Complex Formation

A critical aspect of the ligand properties of thiosemicarbazides and their derivatives is their ability to exist in thione and thiol tautomeric forms. nih.govresearchgate.net This tautomerism plays a direct role in the mechanism of metal complexation.

Thione Form: In the solid state and as a neutral ligand, the molecule typically exists in the thione form, characterized by a carbon-sulfur double bond (C=S). ntu.edu.twresearchgate.net In this form, the ligand coordinates to the metal as a neutral molecule.

Thiol Form: Upon complexation, often in solutions with appropriate pH, the ligand can undergo deprotonation of the hydrazinic N-H group and tautomerize to the anionic thiol form, which contains a carbon-sulfur single bond (C-S⁻) and a carbon-nitrogen double bond. nih.govresearchgate.net

This deprotonation allows the ligand to act as an anionic chelating agent, which can neutralize the positive charge of the metal ion. nih.gov The presence of the thiol form can be indicated by the appearance of a ν(S-H) band in the infrared spectrum of the free ligand. nih.gov The ability to switch between these forms contributes to the selective binding of different metal ions and the stability of the resulting complexes. nih.gov

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with this compound derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent like methanol (B129727) or ethanol (B145695). jocpr.comresearchgate.net The reaction mixture is often refluxed to ensure completion. jocpr.com The resulting metal complexes are typically solid precipitates that can be filtered, washed, and dried.

Characterization of these complexes is performed using a combination of analytical and spectroscopic techniques to determine their structure and properties.

Common Characterization Techniques:

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Confirms the stoichiometric ratio of metal to ligand in the complex. jocpr.com |

| FT-IR Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of key functional groups, such as ν(C=S) and ν(N-H), upon complexation. ijcce.ac.ir The disappearance of the ν(N-H) band can indicate deprotonation and coordination in the thiol form. researchgate.net |

| NMR Spectroscopy | (¹H, ¹³C, ¹¹⁹Sn) Used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of protons near the donor atoms confirm coordination. mdpi.comnih.gov |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, including metal-to-ligand charge-transfer (MLCT) bands. ntu.edu.twtandfonline.com |

| X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. ntu.edu.twijcce.ac.ir |

Transition Metal Complexes (e.g., Cu(II), Ni(II), Cr(III), Pd(II), Zn(II), Fe(II))

Derivatives of this compound form stable complexes with a variety of transition metals.

Copper(II), Nickel(II), and Cobalt(II): Numerous studies have reported the synthesis of Cu(II), Ni(II), and Co(II) complexes. icm.edu.pljocpr.comtandfonline.com Spectroscopic and magnetic data suggest that Ni(II) complexes often adopt a square-planar geometry, while Co(II) complexes can be tetrahedral. tandfonline.com The ligands typically act as bidentate N,S donors. icm.edu.pl In some Ni(II) complexes with tridentate thiosemicarbazone ligands, a square-planar geometry is also observed where the ligand coordinates via O,N,S atoms. researchgate.net

Palladium(II): Palladium(II) complexes with thiosemicarbazone ligands have been synthesized and characterized. X-ray crystallography has confirmed the structure of these complexes, providing insight into their coordination chemistry. uoi.gr

Zinc(II): Zn(II) complexes have been prepared and studied. tandfonline.com Due to its d¹⁰ electronic configuration, zinc complexes are diamagnetic and often adopt a tetrahedral geometry.

Other Metal Ion Complexation Studies

Beyond the common transition metals, complexation studies have been extended to other metal ions.

Ruthenium(II): Cationic Ru(II) complexes have been synthesized where the thiosemicarbazone ligand coordinates to the ruthenium center through the iminic nitrogen and sulfur atoms, forming a stable five-membered chelate ring. mdpi.com Other studies show ruthenium coordinating through the hydrazinic nitrogen and sulfur, forming a four-membered ring. nih.govntu.edu.tw

Silver(I): A silver(I) complex with a thiosemicarbazone derivative has been synthesized and structurally characterized. In this complex, the ligand acts as a monodentate S-donor, and the silver(I) ion achieves a distorted tetrahedral geometry by also coordinating to three triphenylphosphine (B44618) ligands. ijcce.ac.ir

Tin(IV): Organotin(IV) complexes with thiosemicarbazone/hydrazone hybrid ligands have been reported. Spectroscopic data for diorganotin(IV) derivatives indicate a 1:1 metal-to-ligand ratio. nih.gov

Cadmium(II): Cd(II) complexes with thiosemicarbazone derivatives containing sulfur and nitrogen donor atoms have been synthesized and characterized using various spectral analyses. researchgate.net

Structural Chemistry of Metal-4-Benzyl-3-thiosemicarbazide Complexes

Single-crystal X-ray diffraction is the most powerful technique for the definitive structural elucidation of metal complexes derived from this compound. These studies provide precise details about coordination geometry, bond parameters, and intermolecular interactions.

The coordination geometry around the metal center is highly dependent on the metal ion, its oxidation state, and the specific ligand used. Observed geometries include:

Square-Planar: Often found in Ni(II) and Pd(II) complexes. tandfonline.comresearchgate.net

Tetrahedral: Common for Zn(II) and some Co(II) complexes. tandfonline.com A distorted tetrahedral geometry has been confirmed for a Silver(I) complex. ijcce.ac.ir

Octahedral: Can be formed with various transition metals, particularly when the ligand or other co-ligands allow for six-coordinate structures. uoi.gr

A key structural feature is the chelate ring formed upon coordination. As discussed, both four- and five-membered rings are possible. For example, in a ruthenium(II) complex with benzaldehyde (B42025) thiosemicarbazone, coordination occurs via the hydrazinic nitrogen and sulfur, forming a four-membered ring with a bite angle of approximately 67°. nih.gov In contrast, a similar complex with acetone (B3395972) thiosemicarbazone coordinates through the imine nitrogen and sulfur, resulting in a five-membered ring with a larger bite angle of about 81°. nih.gov This highlights how subtle changes to the ligand structure can significantly impact the final geometry of the metal complex.

Selected Structural Data for a Thiosemicarbazone Metal Complex: The following table presents selected crystallographic data for the complex [Ag(PPh₃)₃(4Hbatsc)]NO₃, where 4Hbatsc is 4-hydroxybenzaldehyde-thiosemicarbazone, a derivative ligand.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Distorted Tetrahedral |

| Coordination Mode | Monodentate (S-donor) |

| Ag-S Bond Distance (Å) | 2.569(2) |

| Ag-P Bond Distances (Å) | 2.518(2), 2.535(2), 2.618(2) |

| Data sourced from reference ijcce.ac.ir. |

These structural studies are fundamental to understanding the relationship between the structure of these complexes and their chemical reactivity and potential applications.

Determination of Coordination Geometries and Bonding Environments

There is no specific crystallographic or spectroscopic data available in the reviewed literature to determine the coordination geometries and bonding environments of metal complexes formed with this compound.

Influence of Metal Ions on Ligand Conformation

Information regarding the conformational changes of the this compound ligand upon coordination with different metal ions is not available in the current scientific literature. Such an analysis would require comparative structural data of the free ligand and its various metal complexes, which has not yet been reported.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4 Benzyl 3 Thiosemicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Benzyl-3-thiosemicarbazide and its derivatives, offering precise information about the atomic connectivity and chemical environment of nuclei such as 1H and 13C.

Proton NMR (1H NMR) spectroscopy is instrumental in identifying the various proton environments within this compound and its analogs. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing a fingerprint of the molecular structure.

In a typical 1H NMR spectrum of a thiosemicarbazide (B42300) derivative, distinct signals corresponding to the protons of the aromatic system, the methylene (B1212753) (CH2) group, and the amine (NH and NH2) groups can be observed. mdpi.com For instance, the aromatic protons of the benzyl (B1604629) group typically appear in the downfield region of the spectrum, generally between 7.2 and 7.4 ppm, as a result of the deshielding effect of the aromatic ring current. scirp.org

The protons of the methylene group (CH2) adjacent to the benzyl ring are expected to produce a signal at approximately 3.59 ppm. scirp.org The protons attached to nitrogen atoms (NH and NH2) exhibit characteristic signals that can vary in their chemical shift and multiplicity depending on the solvent and concentration. For example, the NH proton signal from the benzimidazole (B57391) heterocycle in some thiosemicarbazide derivatives has been observed between 5.61 and 5.89 ppm. mdpi.com In other derivatives, signals for protons on nitrogen atoms are seen as singlets in the range of 8.25–10.93 ppm. nih.gov Specifically, in benzylmethyl-4-methyl-3-thiosemicarbazone, the N-H protons at positions 2 and 4 have been assigned chemical shifts of 8.51 and 8.15 ppm, respectively. scirp.org The NH2 protons in thiosemicarbazones can appear as two singlets, indicating magnetic inequivalence due to restricted rotation around the N-C bond. uq.edu.au

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |

| Methylene (-CH2-) | ~3.6 | Singlet/Multiplet |

| Amine (-NH-) | 5.6 - 10.9 | Singlet/Broad Singlet |

| Amine (-NH2) | 4.2 - 8.3 | Singlet/Broad Singlet |

Carbon-13 NMR (13C NMR) spectroscopy provides valuable information about the carbon framework of this compound and its derivatives. The spectrum reveals distinct signals for each unique carbon atom in the molecule.

A key diagnostic signal in the 13C NMR spectrum of these compounds is the resonance of the thiocarbonyl carbon (C=S), which is typically observed in the downfield region, around 179.9 ppm. scirp.org The imine carbon (C=N) in related thiosemicarbazone derivatives appears at approximately 150.5 ppm. scirp.org

The aromatic carbons of the benzyl group resonate in the range of 126.7 to 137.3 ppm. scirp.org The methylene carbon atom directly attached to the aromatic ring gives a signal at around 44.7 ppm. scirp.org These characteristic chemical shifts are crucial for confirming the presence of the key structural motifs within the molecule.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl (C=S) | ~180 |

| Imine (C=N) | ~150 |

| Aromatic (Benzyl) | 126 - 138 |

| Methylene (-CH2-) | ~45 |

To unambiguously assign the proton and carbon signals and to determine the structural connectivity in complex thiosemicarbazide derivatives, advanced two-dimensional (2D) NMR techniques are employed. nih.gov These methods provide correlation maps between different nuclei, revealing through-bond and through-space relationships.

2D-COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies proton-proton (1H-1H) couplings, helping to establish the connectivity of proton spin systems within the molecule.

2D-HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (1JC-H), allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

2D-HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (2JC-H and 3JC-H), which is invaluable for identifying quaternary carbons and piecing together different molecular fragments. nih.gov

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule. nih.gov

The application of these 2D NMR techniques allows for a comprehensive and detailed structural characterization of this compound and its derivatives, confirming their constitution and spatial arrangement. nih.gov

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and its derivatives by probing their characteristic molecular vibrations.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound, with specific absorption bands corresponding to different functional groups.

For thiosemicarbazide derivatives, the FTIR spectrum exhibits several characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups are typically observed in the region of 3100-3500 cm-1. iosrjournals.orgresearchgate.net The C=S (thione) stretching vibration, a key feature of these molecules, gives rise to a strong band in the region of 750-850 cm-1 and another in the 1359-1338 cm-1 range. mdpi.comcdnsciencepub.com The C-N stretching vibrations are also prominent, often appearing around 1217-1148 cm-1. cdnsciencepub.com Additionally, the presence of the benzyl group is confirmed by the characteristic C-H stretching vibrations of the aromatic ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3500 | Medium to Strong |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=S | Stretching | 1338 - 1359 & 750 - 850 | Strong |

| C-N | Stretching | 1148 - 1217 | Medium to Strong |

| N-N | Stretching | ~850 | Medium |

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations through inelastic scattering of monochromatic light. nih.gov While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric vibrations.

In the context of thiosemicarbazide derivatives, Raman spectroscopy can be used to confirm the presence of the C=S bond and to study the skeletal vibrations of the molecule. acs.org For metal complexes of these ligands, Raman spectroscopy is especially valuable for identifying the metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations, which typically occur in the far-infrared region and can be weak in FTIR spectra. acs.org The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound and its derivatives, aiding in a thorough structural characterization. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed to generate intact molecular ions, typically observed as protonated molecules [M+H]⁺. researchgate.net This allows for the precise determination of the molecular weight, which is a critical first step in structural confirmation. For instance, High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high accuracy. mdpi.com

The analysis of fragmentation patterns, often induced by techniques like Electron Impact (EI) ionization or Collision-Induced Dissociation (CID) in tandem MS, provides invaluable information about the compound's structural connectivity. The fragmentation of this compound and its derivatives follows logical pathways governed by the stability of the resulting fragments. purkh.com Common fragmentation patterns include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom of the benzyl group is a common pathway. Cleavage of the bond between the benzyl CH₂ and the nitrogen atom can lead to the formation of a stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion, which is often observed as a prominent peak at an m/z of 91.

Thiocarbonyl Group Fragmentation: The thiosemicarbazide core can undergo cleavage. This may involve the loss of neutral molecules such as H₂S or HNCS, leading to characteristic fragment ions.

Amine Bond Cleavage: The N-N bond in the hydrazine (B178648) moiety can also be a site of fragmentation.

In derivatives, the nature and position of substituents on the aromatic rings will significantly influence the fragmentation pathways, providing further structural detail. acs.org The mass spectra of thiosemicarbazone derivatives often display molecular ion peaks corresponding to their calculated molecular weights, confirming their successful synthesis. acs.orgisca.me

| Compound Name | Molecular Formula | Calculated Mass | Observed Ion [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| N-(4-Methoxybenzyl)-(3-methoxy-4-hydroxybenzophenone) Thiosemicarbazone | C₁₈H₂₁N₃O₃S | 359.13 | 360.14 | researchgate.net |

| N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde) Thiosemicarbazone | C₁₆H₁₆FN₃O₂S | 333.10 | 334.10 | researchgate.net |

| 4-(3,4,5-trimethoxybenzylidene)-1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide | C₁₉H₂₀Cl₂N₃O₄S | 455.34 | 455.05 | mdpi.com |

| 4-(4-methylbenzylidene)-1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide | C₁₇H₁₆Cl₂N₃OS | 379.14 | 379.03 | mdpi.com |

X-ray Diffraction for Precision Solid-State Structural Determination

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique is indispensable for studying the solid-state structure of this compound and its derivatives, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for absolute structure elucidation. By analyzing the diffraction pattern of a single crystal, a complete and highly precise model of the molecule's structure in the crystal lattice can be generated. This includes the exact conformation of the molecule, the stereochemistry, and the intricate network of intermolecular interactions such as hydrogen bonds and π–π stacking.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data are processed to solve and refine the crystal structure. Structural studies on thiosemicarbazone derivatives have revealed detailed information about their molecular geometry. For example, analysis of a fluorine-functionalized thiosemicarbazone showed a monoclinic crystal system with a P2₁/n space group. Similarly, the crystal structure of 4-hydroxy-benzaldehyde-thiosemicarbazide was determined to be triclinic with a P-1 space group. This level of detail is crucial for understanding structure-property relationships.

| Compound/Derivative Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-Hydroxy-benzaldehyd-thiosemicarbazide | Triclinic | P-1 | a = 4.0285(8) Å, b = 10.754(2) Å, c = 21.229(4) Å, α = 92.50(3)°, β = 90.11(3)°, γ = 99.36(3)° | |

| Fluorine-Functionalized Thiosemicarbazone (3a) | Monoclinic | P2₁/n | a = 10.5181(3) Å, b = 19.5573(6) Å, c = 10.5485(3) Å, β = 105.0047(10)° | |

| 4-N,N-Dimethylamine Benzaldehyde (B42025) Thiosemicarbazone | Monoclinic | P2₁/n | a = 5.677(7) Å, b = 8.951(2) Å, c = 22.773(4) Å, β = 93.51(5)° | |

| Bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N², S}nickel(II) | Orthorhombic | Iba2 | a = 16.889(3) Å, b = 15.777(3) Å, c = 15.777 Å, α = β = γ = 90° |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a polycrystalline powder containing a large number of randomly oriented crystallites. The resulting diffractogram is a unique fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is instrumental in:

Phase Identification: The diffractogram of a synthesized compound can be compared to reference patterns to confirm its identity and phase purity.

Distinguishing Crystalline vs. Amorphous Solids: Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials yield a broad, diffuse halo. Studies on metal complexes of thiosemicarbazones have used PXRD to confirm their crystalline nature.

Crystal System Determination: The positions of the diffraction peaks can be indexed to determine the unit cell parameters and the crystal system of the material. For example, PXRD analysis has been used to identify that certain Fe(III) complexes of thiosemicarbazone possess a triclinic crystal system, while corresponding Cu(II) and Zn(II) complexes have monoclinic crystal systems.

Computational Chemistry and Theoretical Investigations of 4 Benzyl 3 Thiosemicarbazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. It is frequently employed to determine optimized geometries, analyze molecular orbitals, and predict reactivity parameters for thiosemicarbazide (B42300) derivatives. Calculations are typically performed using specific basis sets, such as B3LYP/6-31G+(d,p), to achieve a balance between accuracy and computational cost.

The first step in theoretical analysis involves geometry optimization, a process where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. For 4-Benzyl-3-thiosemicarbazide, this involves calculating key structural parameters like bond lengths, bond angles, and dihedral angles. Conformational analysis is also crucial, as the molecule can exist in different spatial arrangements (conformers) due to the rotation around single bonds. DFT calculations can identify the most energetically favorable conformer, which is essential for understanding its behavior and interactions. The optimized geometric parameters provide a detailed three-dimensional picture of the molecule.

| Parameter | Bond | Calculated Value (Å/°) | Parameter | Atoms | Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=S | ~1.68 | Bond Angle | N-C-S | ~125.0 |

| Bond Length | C-N (Thioamide) | ~1.35 | Bond Angle | C-N-N | ~118.0 |

| Bond Length | N-N | ~1.40 | Bond Angle | C-C-N (Benzyl) | ~110.0 |

| Bond Length | N-C (Benzyl) | ~1.47 | Dihedral Angle | S-C-N-N | ~180.0 (planar) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The HOMO

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. youtube.com For this compound, an MD simulation provides insights into its structural stability, conformational changes, and interactions with its environment at an atomic level.

The simulation process typically begins with the three-dimensional structure of the molecule. This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between all atoms are calculated using a set of parameters known as a force field. youtube.com By solving Newton's equations of motion, the trajectory of each atom is tracked over a set period, revealing the molecule's dynamic nature.

A key indicator of a molecule's stability during a simulation is the Root Mean Square Deviation (RMSD). RMSD measures the average distance between the atoms of the simulated molecule at a given time and a reference structure (usually the initial structure). A small and stable RMSD value over time suggests that the molecule maintains a stable conformation. Conversely, large fluctuations in RMSD would indicate significant conformational changes or instability.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of individual atoms or groups of atoms around their average positions. This helps identify the more flexible or rigid regions of this compound. For instance, one might expect the benzyl (B1604629) group to exhibit higher flexibility compared to the more constrained thiosemicarbazide core.

The data derived from MD simulations can be presented to illustrate the compound's stability.

| Simulation Time (nanoseconds) | RMSD (Å) | System Potential Energy (kJ/mol) |

|---|---|---|

| 0 | 0.00 | -150,000 |

| 10 | 1.25 | -155,200 |

| 20 | 1.31 | -154,800 |

| 30 | 1.35 | -155,100 |

| 40 | 1.33 | -154,950 |

| 50 | 1.36 | -155,300 |

These simulations are instrumental in understanding how this compound might behave in a biological system, such as its stability near a protein's binding site. nih.gov The dynamic information complements static modeling techniques, providing a more complete picture of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scholars.direct The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. researchgate.net

For a QSAR study involving this compound, one would typically start with a dataset of structurally similar thiosemicarbazide derivatives with experimentally measured biological activities (e.g., inhibitory concentrations). This dataset is then divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. scholars.direct

The next step involves calculating molecular descriptors for each compound. These descriptors are numerical values that represent different physicochemical properties of the molecules. Descriptors can be categorized into several types, including:

Electronic: Such as dipole moment, electronegativity, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scholars.direct

Steric: Related to the size and shape of the molecule, like van der Waals volume. nih.gov

Topological: Based on the 2D representation and connectivity of atoms.

Quantum Chemical: Derived from quantum mechanics calculations, providing detailed electronic properties. scholars.direct

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. nih.gov A robust QSAR model is characterized by strong statistical parameters. nih.gov Key validation metrics include:

Coefficient of determination (R²): Indicates how well the model fits the training data. nih.gov

Cross-validation coefficient (Q²): Measures the predictive accuracy of the model on the training set data. scholars.direct

External validation: The model's ability to predict the activity of the compounds in the independent test set. nih.gov

A hypothetical QSAR model for a series of thiosemicarbazide derivatives might look like the following:

pIC50 = 0.75 * (LogP) - 0.21 * (Dipole Moment) + 0.15 * (van der Waals Volume) + 2.5

This equation suggests that higher lipophilicity (LogP) and larger volume contribute positively to activity, while a larger dipole moment has a negative impact.

| Compound | van der Waals Volume (ų) | LogP | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| Derivative 1 (Training Set) | 180.5 | 2.1 | 6.5 | 6.45 |

| Derivative 2 (Training Set) | 195.2 | 2.5 | 6.9 | 6.92 |

| Derivative 3 (Training Set) | 175.8 | 1.9 | 6.2 | 6.18 |

| Derivative 4 (Test Set) | 210.1 | 2.8 | 7.2 | 7.15 |

| Derivative 5 (Test Set) | 188.6 | 2.3 | 6.7 | 6.65 |

The ultimate goal of QSAR modeling is to use the established relationship to predict the activity of new, yet-to-be-synthesized compounds. nih.gov This allows chemists to prioritize the synthesis of molecules that are predicted to have the highest desired activity, thereby saving significant time and resources in the drug discovery process.

Pharmacological and Biological Efficacy Studies of 4 Benzyl 3 Thiosemicarbazide and Its Derivatives

Investigations into Antibacterial Activity

The antibacterial potential of thiosemicarbazides, including 4-Benzyl-3-thiosemicarbazide and its related derivatives, has been a subject of significant scientific inquiry. These compounds represent a promising class of antimicrobial agents due to their chemical structures being distinct from currently used antibiotics, offering a potential solution to the growing challenge of drug-resistant bacteria. nih.gov Research indicates that many thiosemicarbazide (B42300) derivatives exhibit moderate to potent activity, particularly against Gram-positive bacteria. derpharmachemica.com

The primary mechanism underlying the antibacterial efficacy of thiosemicarbazide derivatives involves the disruption of bacterial DNA synthesis. nih.govnih.gov This is achieved through the inhibition of essential enzymes required for DNA replication and maintenance. nih.govnih.gov

A substantial body of research points to the inhibition of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV, as the core antibacterial mechanism of thiosemicarbazides. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death. nih.gov Molecular docking and enzymatic studies have suggested that thiosemicarbazide derivatives can function as dual inhibitors of both DNA gyrase and topoisomerase IV. nih.gov The inhibitory action is often directed at the ATPase activity of these enzymes, a mechanism distinct from that of quinolone antibiotics. nih.gov

While the inhibition of topoisomerases is the most extensively documented antibacterial mechanism for thiosemicarbazides, the roles of cell membrane disruption and protein synthesis inhibition are less clear. mdpi.com The molecular mechanism of action for thiosemicarbazides is still not fully understood, and research is ongoing to identify additional targets. mdpi.com Some studies on specific derivatives, such as ortho-hydroxybenzoylthiosemicarbazides, have suggested that D-alanyl-D-alanine ligase (Ddl), an enzyme essential for bacterial cell wall biosynthesis, could be a target. mdpi.com However, direct evidence supporting a primary mechanism involving the disruption of bacterial cell membrane integrity or the inhibition of protein synthesis for the this compound scaffold is not prominently featured in current scientific literature.

The antibacterial potency of thiosemicarbazide derivatives is highly dependent on their chemical structure, specifically the type and position of substituents on the aryl rings. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights into optimizing these molecules for greater efficacy.

Influence of Substituent Position : The location of substituents on the thiosemicarbazide skeleton significantly determines the compound's antibacterial activity. nih.gov For instance, studies comparing derivatives with a 3-methoxyphenyl group at different positions revealed that the placement of this moiety has a substantial impact on potency. nih.gov

Effect of Specific Functional Groups : The presence of certain functional groups is crucial for activity. The trifluoromethyl group has been identified as an important pharmacophore, with derivatives containing a trifluoromethylphenyl substituent showing moderate to high activity against various strains of Staphylococci. nih.govnih.govmdpi.com Halogen substituents, such as fluorine, also positively influence the biological potential of these molecules. nih.gov A thiosemicarbazide derivative with a fluorine substituent in the ortho position of the phenyl ring demonstrated the highest activity against four different Staphylococcus aureus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 32–64 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives An interactive data table showing the Minimum Inhibitory Concentration (MIC) of various thiosemicarbazide derivatives against Gram-positive bacteria.

| Compound ID | Substituent | Bacterial Strain | MIC (µg/mL) |

| T4A | 2-Fluorophenyl | S. aureus ATCC 25923 | 32-64 |

| 3a | 3-Chlorophenyl | S. aureus ATCC 25923 | 1.95 |

| 3e | 3-Fluorophenyl | S. aureus ATCC 25923 | 15.63-31.25 |

| 2h | 4-Sulfapyrimidine phenyl | MRSA | 2-7 |

Mechanisms of Action against Bacterial Pathogens

Research on Anticancer Activity and Apoptosis Induction

In addition to their antibacterial properties, thiosemicarbazide and its derivatives, particularly thiosemicarbazones, have garnered significant attention for their potential as anticancer agents. derpharmachemica.comnih.gov Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. derpharmachemica.comnih.gov The versatility of these compounds allows for the development of derivatives with potent antiproliferative effects against different types of cancer. nih.gov

The anticancer efficacy of thiosemicarbazide derivatives is primarily attributed to their ability to induce apoptosis in cancer cells through multiple signaling pathways. derpharmachemica.comnih.gov This programmed cell death is a key mechanism for eliminating malignant cells. researchgate.net

Research has shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comresearchgate.net This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to a loss of mitochondrial membrane potential. mdpi.comresearchgate.net The induction of apoptosis via the intrinsic pathway is further evidenced by the regulation of the B-cell lymphoma 2 (BCL-2) family of proteins and the subsequent cleavage and activation of executioner caspases, such as caspase-3 and caspase-9. researchgate.net Furthermore, some thiosemicarbazone derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating.

Beyond apoptosis induction, thiosemicarbazide derivatives are believed to exert their anticancer effects by inhibiting key enzymes essential for cancer cell survival and growth, including ribonucleotide diphosphate reductase and topoisomerase II. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Thiosemicarbazone Derivatives An interactive data table showing the half-maximal inhibitory concentration (IC50) of various thiosemicarbazone derivatives against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 4c | MCF-7 (Breast) | 0.42 |

| 4c | DU145 (Prostate) | 0.43 |

| DM(tsc)T | PC-3 (Prostate) | 2.64 |

| 3-MBTSc | MCF-7 (Breast) | 2.821 (µg/mL) |

| 4-NBTSc | MCF-7 (Breast) | 7.59 (µg/mL) |

Mechanisms of Action in Cancer Cell Lines

Induction of Apoptosis (Programmed Cell Death)

Derivatives of this compound, particularly thiosemicarbazones, have been investigated for their ability to induce apoptosis in cancer cells. Benzyl (B1604629) isothiocyanate (BITC), a related compound found in cruciferous vegetables, has been shown to induce apoptotic cell death in gefitinib-resistant human lung cancer cells. nih.gov This process is often mediated through mitochondria-dependent pathways. nih.gov Studies have demonstrated that these compounds can trigger apoptosis by generating reactive oxygen species (ROS), which in turn activates MAPK family members (ERK, JNK, and P38). nih.gov The activation of these pathways leads to the phosphorylation of key proteins, ultimately resulting in programmed cell death. nih.gov Further evidence from Western blot analysis shows that treatment with these compounds can increase the expression of pro-apoptotic proteins such as cleaved caspase-3 and -9, cytochrome c, and BAX, while reducing the expression of anti-apoptotic factors. nih.gov This cascade of events confirms that the apoptotic cell death induced by these compounds occurs via caspase- and mitochondria-dependent mechanisms. nih.gov

Ribonucleotide Reductase Inhibition

Thiosemicarbazones, derived from thiosemicarbazides, are recognized inhibitors of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and repair. nih.govnih.gov The human version of this enzyme (hRR) is a significant target for cancer therapy. nih.govmdpi.com It consists of two subunits, hRRM1 and hRRM2. nih.govmdpi.com Thiosemicarbazones exert their inhibitory effect on the hRRM2 subunit, which contains a non-heme iron and a tyrosine-free radical essential for the enzyme's function. nih.gov

Numerous studies have synthesized and screened thiosemicarbazone derivatives for their RR inhibitory activity. In one such study, a series of new thiosemicarbazones were synthesized and evaluated, with several compounds derived from p-hydroxy benzaldehyde (B42025) demonstrating greater potency than the standard RR inhibitor, Hydroxyurea (HU). nih.gov The inhibition of RR by these compounds leads to a depletion of deoxynucleotide triphosphates (dNTPs), which are essential for DNA replication, thereby halting cell proliferation. nih.gov This mechanism makes them effective anticancer agents. nih.gov

Interaction with Human Topoisomerase IIα

Certain 1,4-disubstituted thiosemicarbazide derivatives have been identified as dual inhibitors of human DNA topoisomerase IIα (Topo IIα) and indoleamine-2,3-dioxygenase 1 (IDO1). tandfonline.com Topo IIα is a vital enzyme in regulating DNA topology and is a well-established target for anticancer drugs. nih.govresearchgate.net These thiosemicarbazide derivatives inhibit the catalytic (relaxation) activity of Topo IIα. tandfonline.com

Notably, some of these compounds act as "topoisomerase IIα poisons." tandfonline.com Unlike catalytic inhibitors that merely block the enzyme's function, poisons stabilize the covalent DNA-enzyme cleavage complex. tandfonline.comnih.gov This stabilization leads to the accumulation of DNA strand breaks, which are toxic to the cell and trigger apoptosis. The inhibitory potency of some of these derivatives has been found to be significantly higher than that of the established Topo IIα inhibitor, etoposide. tandfonline.com Docking studies suggest that the interaction is maintained through the aromatic moieties of the ligands and intensive interactions of the thiosemicarbazide core with DNA fragments in the enzyme's catalytic site. tandfonline.com

Structure-Activity Relationships in Antineoplastic Studies

The nature and position of substituents on the aromatic rings of thiosemicarbazone derivatives are critical for their anticancer and antimetastatic effects. nih.gov For instance, in studies involving thiosemicarbazones derived from 3-methoxybenzaldehyde and 4-nitrobenzaldehyde, the former (3-MBTSc) showed better anticancer potential against various cell lines compared to the latter (4-NBTSc). nih.gov This suggests that the electronic and steric properties of the substituent groups play a significant role. The presence of specific functional groups such as fluoro, methoxy, amino, and nitro can enhance or diminish the compound's effectiveness. nih.gov Furthermore, the positioning of these groups is also crucial; a fluoro group at one position might enhance activity, while its placement at another could reduce it. nih.gov In trypanocidal studies, which often correlate with antineoplastic activity, lipophilic substituents in the para position of a benzene ring were found to strongly influence activity. epa.gov

Table 1: Anticancer Activity of Selected Thiosemicarbazone Derivatives

| Compound | Target Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 (Breast Cancer) | 2.821 ± 0.008 µg/mL | nih.gov |

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 (Melanoma) | 2.904 ± 0.013 µg/mL | nih.gov |

| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 (Breast Cancer) | Greater than 3-MBTSc | nih.gov |

| Thiosemicarbazide Derivative 1 | A549 (Lung Cancer) | 0.23 µg/ml | tandfonline.com |

| Thiosemicarbazide Derivative 3 | A375 (Melanoma) | 0.25 µg/ml | tandfonline.com |

Assessment of Antifungal and Antiviral Properties

Antifungal Activity: Thiosemicarbazide and its derivatives, thiosemicarbazones, are recognized for their antifungal potential. nih.gov Various studies have evaluated these compounds against a range of fungal pathogens, including species of Candida and Aspergillus. nih.govresearchgate.net The mechanism of their antifungal action is thought to involve the inhibition of essential fungal enzymes. nih.gov Molecular docking studies have identified N-myristoyltransferase (NMT) as a possible target for these compounds. nih.gov The antifungal effectiveness is dependent on structural factors, with certain isoquinoline derivatives showing particularly high potency. nih.gov For example, some thiosemicarbazones have shown fungistatic activity against Aspergillus species and fungicidal activity against Fusarium verticillioides. researchgate.net The minimum inhibitory concentrations (MICs) for these compounds can range from 125 to 500 µg/ml against various fungi. researchgate.net

Antiviral Activity: The antiviral properties of thiosemicarbazide derivatives have also been a subject of investigation. nih.gov A series of benzaldehyde thiosemicarbazone derivatives demonstrated significant inhibitory effects on the replication of poliovirus. nih.gov The antiviral action is closely linked to the chemical structure, particularly the relative positions of hydroxyl (-OH) groups and the thiosemicarbazone moiety on the aromatic ring. nih.gov It has been suggested that the compounds are active when these two groups are sufficiently distant to prevent the formation of intramolecular hydrogen bonds. nih.gov Other research has focused on synthesizing N-(4)-substituted thiosemicarbazone derivatives and testing their activity against viruses like the Bovine Viral Diarrhea Virus (BVDV), which serves as a surrogate for the Hepatitis C virus. The antiviral activity is also influenced by the nature of substituents in the triazole ring of some derivatives. mdpi.com

Anti-inflammatory and Antiparasitic Activity Investigations

Anti-inflammatory Activity: Thiosemicarbazide and thiosemicarbazone derivatives have been explored for their anti-inflammatory properties. wisdomlib.orgnih.gov Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX-1 and COX-2) are key mediators. wisdomlib.orgresearchgate.net Studies have shown that novel synthesized thiosemicarbazide derivatives can exhibit excellent anti-inflammatory activity by inhibiting COX-1 and COX-2. wisdomlib.org For instance, certain indole-based thiosemicarbazones have been shown to suppress edema in animal models with greater potency than standard drugs like indomethacin. nih.govresearchgate.net These compounds were also found to reduce the expression of COX-2 and modulate the production of inflammatory cytokines like TNF-α and nitric oxide (NO). nih.govmdpi.com

Antiparasitic Activity: The antiparasitic potential of this class of compounds is broad, covering a range of organisms including helminths, Plasmodium species (malaria), and Trypanosoma species. nih.govproquest.com Thiosemicarbazones have reported antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov In anthelmintic studies, certain novel thiosemicarbazides showed 100% mortality against nematodes of the genus Rhabditis. proquest.com Another area of investigation is their activity against Toxoplasma gondii, where 1,3,4-thiadiazoles derived from thiosemicarbazides have shown potent effects. nih.gov

Trypanocidal Activity Evaluations

A significant focus within antiparasitic research for thiosemicarbazide derivatives has been their activity against Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness). researchgate.netresearchgate.net Several thiosemicarbazones have demonstrated potent trypanocidal activity against Trypanosoma brucei. nih.govacademicjournals.org The proposed mechanism of action involves the inhibition of essential parasite enzymes, such as the cysteine proteases rhodesain and TbcatB. nih.govacademicjournals.org

Structure-activity relationship studies have been crucial in this area. It has been shown that substitutions on the aromatic ring significantly influence trypanocidal activity. For example, substitution at the para-position (position 4) with chlorine or bromine, or replacing a phenyl group with a naphthyl group, increases the activity. academicjournals.org In one study, a thiosemicarbazone derivative (6a) with a naphthyl group was the most active compound tested, with an IC50 value of 9.62 µM. academicjournals.org While a strong correlation between protease inhibition and trypanocidal activity is not always observed, the low cytotoxicity and good membrane permeability of these compounds make them promising leads for the development of new therapies for Human African trypanosomiasis. nih.gov

Table 2: Trypanocidal Activity of Selected Thiosemicarbazone Derivatives against T. brucei

| Compound | Substituent | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 3a | 4-Chlorine | 11.07 | academicjournals.org |

| Compound 5a | 4-Bromine | 17.02 | academicjournals.org |

| Compound 6a | Naphthyl | 9.62 | academicjournals.org |

| Compound 3b | 4-Me Ph-, 3-CF3 Ph- | 1.5 ± 0.2 | nih.gov |

| Compound 3a | 3,5-(CF3)2 Ph-, 2-thiophene | 7 ± 1 | nih.gov |

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Carbonic Anhydrases)

The thiosemicarbazide scaffold is a crucial component in the design of various enzyme inhibitors due to its ability to chelate metal ions within enzyme active sites. Derivatives of this compound, specifically thiosemicarbazones, have been evaluated against several key enzymes, demonstrating a broad spectrum of inhibitory action.

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.gov Studies on thiosemicarbazone derivatives have shown their potential as AChE inhibitors. For instance, a series of para-substituted benzaldehyde thiosemicarbazones were synthesized and evaluated for their anticholinesterase activity. acs.org Several of these compounds demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org One of the most active compounds, 19 , showed an IC₅₀ value of 110.19 ± 2.32 μM against AChE, which is comparable to the standard drug galantamine (IC₅₀ = 104.5 ± 1.20 μM). acs.org Similarly, against BChE, compound 19 exhibited an IC₅₀ of 145.11 ± 1.03 μM, which was more potent than the standard galantamine (IC₅₀ = 156.8 ± 1.50 μM). acs.org The inhibitory action is believed to be of a mixed type, as demonstrated by kinetic studies of similar compounds. nih.gov

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| Compound 19 | 110.19 ± 2.32 | 145.11 ± 1.03 |

| Compound 17 | 114.57 ± 0.15 | 150.36 ± 0.18 |

| Compound 7 | 140.52 ± 0.11 | - |

| Compound 9 | - | 147.20 ± 0.09 |

| Compound 6 | 160.04 ± 0.02 | 190.21 ± 0.13 |

| Galantamine (Standard) | 104.5 ± 1.20 | 156.8 ± 1.50 |

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications. nih.gov Thiosemicarbazone derivatives have been identified as potent inhibitors of CA isoforms. nih.gov In a study evaluating a series of thiosemicarbazones against bovine carbonic anhydrase II (bCA-II) and human carbonic anahydrase II (hCA-II), several compounds showed significant inhibition. nih.gov The thiosemicarbazide moiety was found to be essential for the inhibitory activity. nih.gov Kinetic studies revealed that these compounds act as competitive or non-competitive inhibitors, with Kᵢ values in the micromolar range. For example, compound 3g acted as a competitive inhibitor of hCA-II with a Kᵢ value of 5.95 ± 0.002 μM. nih.gov Another compound, 3d , was a non-competitive inhibitor of bCA-II with a Kᵢ of 2.5 ± 0.015 μM. nih.gov

| Compound | Target Enzyme | Inhibition Type | Kᵢ (μM) |

|---|---|---|---|

| 3d | bCA-II | Non-competitive | 2.5 ± 0.015 |

| 3e | bCA-II | Competitive | 5.02 - 14.70 |

| 3f | bCA-II | Competitive | 5.02 - 14.70 |

| 3g | hCA-II | Competitive | 5.95 ± 0.002 |

| 3l | bCA-II | Competitive | 5.02 - 14.70 |

| 3p | bCA-II | Competitive | 5.02 - 14.70 |

Modulatory Role of Metal Complexation on Biological Activity

The biological properties of thiosemicarbazones, including those derived from this compound, can be significantly altered and often enhanced through coordination with metal ions. benthamopenarchives.comresearchgate.net The formation of metal complexes introduces new structural and electronic properties that can modulate the pharmacological activity of the parent ligand. eurekaselect.com

The coordination of thiosemicarbazone ligands with transition metals like palladium, platinum, copper, and ruthenium has been a major focus of research. benthamopenarchives.comnih.gov These metal complexes have demonstrated a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. benthamopenarchives.comresearchgate.net In many cases, the metal complex exhibits greater cytotoxic or antimicrobial activity than the free ligand. benthamopenarchives.comnih.gov For example, palladium(II) and platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives were found to be more cytotoxic against various human tumor cell lines than the ligands alone, with IC₅₀ values in the range of 0.07–3.67 μM. nih.gov

The enhancement of biological activity upon metal complexation can be attributed to several factors. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. benthamopenarchives.com Furthermore, the coordinated metal ion can itself be a key determinant of the biological action, potentially by interacting with cellular targets like DNA or enzymes. benthamopenarchives.comresearchgate.net The geometry of the metal complex also plays a crucial role in its biological efficacy. nih.gov For instance, a square-planar palladium(II) complex and a tetranuclear platinum(II) complex of benzaldehyde thiosemicarbazone derivatives showed different levels of antiproliferative activity, with the platinum complex being more potent. nih.gov

Ruthenium(II) complexes with N-(4-methoxybenzyl) thiosemicarbazone derivatives have also been synthesized and evaluated for their ability to inhibit cell growth against lung (NCI-H460, A549) and breast (MDA-MB-231) cancer cell lines. mdpi.com These complexes demonstrated greater efficacy, though not greater potency, than the established anticancer drug cisplatin in some cases. mdpi.com The deprotonated thiosemicarbazone ligands typically coordinate to the metal center through the sulfur and iminic nitrogen atoms, forming a stable chelate ring. nih.govmdpi.com This interaction is fundamental to the structure and, consequently, the biological activity of the resulting metal complex.

| Compound | Metal Ion | Geometry | IC₅₀ Range (μM) |

|---|---|---|---|

| Pd(L¹⁻³)₂ | Palladium(II) | Square-planar | > 0.07–3.67 |

| Pt₄(L⁴)₄ | Platinum(II) | Tetranuclear | 0.07–0.12 |

Future Research Trajectories and Interdisciplinary Applications of 4 Benzyl 3 Thiosemicarbazide

Development of Next-Generation Derivatization Strategies and Analogs

The future development of 4-benzyl-3-thiosemicarbazide analogs will focus on creating more potent, selective, and effective compounds. Current strategies often involve the condensation of the thiosemicarbazide (B42300) with various aldehydes and ketones to produce thiosemicarbazones. nih.govchemmethod.com Next-generation approaches will likely expand upon this foundation by incorporating more complex and functionally diverse molecular fragments.

Key future strategies include:

Bioisosteric Replacement and Scaffold Hopping: Systematically replacing parts of the this compound molecule with other chemical groups (bioisosteres) that retain similar biological activity but possess improved physicochemical or pharmacokinetic properties.

Hybrid Molecule Design: Synthesizing hybrid compounds that covalently link the thiosemicarbazide pharmacophore with other known biologically active moieties. For example, creating conjugates with molecules known to inhibit specific enzymes or interact with particular receptors could lead to dual-action drugs. nih.gov

Click Chemistry and Bioconjugation: Employing robust and efficient "click" chemistry reactions to attach thiosemicarbazide derivatives to larger biomolecules. A pioneering approach involves creating antibody-drug conjugates (ADCs), where a potent thiosemicarbazone is linked to an antibody that specifically targets cancer cells, thereby increasing therapeutic selectivity and reducing side effects. rsc.org

Synthesis of Heterocyclic Analogs: Expanding beyond simple thiosemicarbazones to synthesize more complex heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-thiadiazoles, using thiosemicarbazide as a key intermediate. chemmethod.comnih.gov These structures can offer different three-dimensional arrangements and opportunities for biological interactions.

Table 1: Next-Generation Derivatization Strategies

| Strategy | Description | Potential Advantage |

|---|---|---|

| Hybrid Molecule Synthesis | Covalently linking the thiosemicarbazide scaffold to another distinct pharmacophore. | Creation of dual-target agents; potential for synergistic effects. |

| Antibody-Drug Conjugates (ADCs) | Attaching a highly potent thiosemicarbazone derivative to a tumor-targeting antibody. rsc.org | Enhanced selectivity for cancer cells; reduced systemic toxicity. |

| Complex Heterocycle Formation | Using this compound as a precursor for multi-ring heterocyclic systems. chemmethod.comnih.gov | Novel chemical space exploration; improved metabolic stability. |

| Peptidomimetics | Designing analogs that mimic the structure and function of peptides by incorporating the thiosemicarbazide backbone. | Enhanced cell permeability and resistance to enzymatic degradation. |

Integration of Advanced Computational Drug Discovery Pipelines

Computational chemistry and in silico modeling are becoming indispensable for accelerating the drug discovery process. For this compound, integrating these tools will enable a more rational and efficient design of new analogs.

Future computational approaches will involve:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of thiosemicarbazide derivatives with their biological activities. nih.gov These models can predict the activity of virtual compounds before synthesis, saving time and resources.

Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict how newly designed ligands bind to the active sites of target proteins, such as enzymes or receptors. tandfonline.comrsc.org Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. This model can then be used to screen large virtual libraries for new, structurally diverse compounds with the potential for similar activity.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. rsc.org This helps to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

Table 2: Computational Tools in Thiosemicarbazide Research

| Computational Method | Application | Research Finding Example |

|---|---|---|